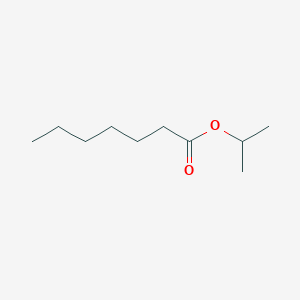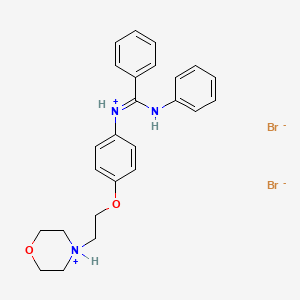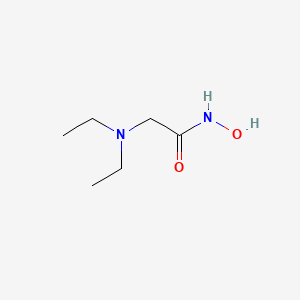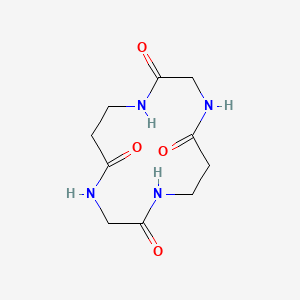
Heptanoic acid, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a clear, colorless liquid with a mild, fruity odor. This ester is primarily used in the flavor and fragrance industry due to its pleasant aroma.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: Heptanoic acid can be reacted with 1-methylethanol (isopropanol) in the presence of an acid catalyst (such as sulfuric acid) to form heptanoic acid, 1-methylethyl ester. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the reaction is performed in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the ester product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield heptanoic acid and 1-methylethanol.
Reduction: The ester can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to produce heptanol.
Oxidation: Oxidation of this compound can lead to the formation of heptanoic acid.
Common Reagents and Conditions:
Hydrolysis: HCl or NaOH, heat.
Reduction: LiAlH4, ether solvent, followed by water.
Oxidation: Potassium permanganate (KMnO4), alkaline conditions.
Major Products Formed:
Hydrolysis: Heptanoic acid and 1-methylethanol.
Reduction: Heptanol.
Oxidation: Heptanoic acid.
Scientific Research Applications
Heptanoic acid, 1-methylethyl ester is used in various scientific research applications:
Chemistry: It serves as a solvent and reagent in organic synthesis.
Biology: It is used in the study of lipid metabolism and as a component in cell culture media.
Medicine: The compound is investigated for its potential antimicrobial properties.
Industry: It is utilized in the production of fragrances and flavors, as well as in the formulation of cosmetics and personal care products.
Mechanism of Action
The mechanism by which heptanoic acid, 1-methylethyl ester exerts its effects depends on its application:
As a Solvent: It acts as a medium for chemical reactions, dissolving various organic compounds.
In Biological Systems: It may interact with cell membranes, affecting membrane fluidity and permeability.
In Medicine: Its antimicrobial properties may involve disrupting microbial cell walls or inhibiting enzyme activity.
Molecular Targets and Pathways Involved:
Solvent: Interaction with organic compounds.
Biological Systems: Membrane components.
Antimicrobial: Enzymes and cell wall components.
Comparison with Similar Compounds
Heptanoic acid, 1-methylethyl ester is similar to other esters of fatty acids, such as:
Butyric acid, ethyl ester
Hexanoic acid, methyl ester
Octanoic acid, ethyl ester
Uniqueness:
Fragrance: Its mild, fruity odor is distinct compared to other esters.
Solubility: It has unique solubility properties that make it suitable for specific applications.
Properties
CAS No. |
34997-46-1 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
propan-2-yl heptanoate |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-8-10(11)12-9(2)3/h9H,4-8H2,1-3H3 |
InChI Key |
RMQUEHVMCJEEOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[3-Chloro-4-[(4-nitrophenyl)azo]phenyl]ethylamino]ethanol](/img/structure/B15347817.png)
![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![N-[4,7-dimethoxy-6-[2-(4-methylpiperazin-1-yl)ethoxy]-1-benzofuran-5-yl]acetamide;dihydrochloride](/img/structure/B15347828.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)
![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)

![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)


![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)

